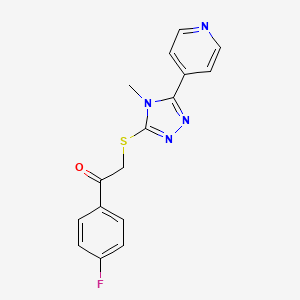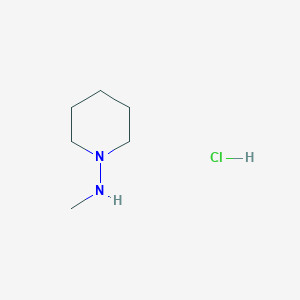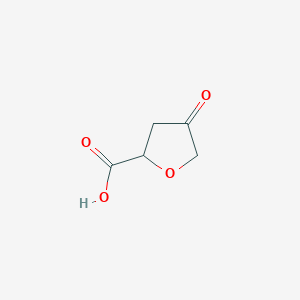![molecular formula C16H20FNO3S B2358240 2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1705395-92-1](/img/structure/B2358240.png)
2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a useful research compound. Its molecular formula is C16H20FNO3S and its molecular weight is 325.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photochemistry and Crystal Structures
The photochemistry and crystal structures of compounds structurally related to 2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone have been explored. These studies provide insights into the molecular conformations and reactivity under photochemical conditions, which are critical for understanding the compound's applications in scientific research (Fu, Scheffer, Trotter, & Yang, 1998).
Synthesis of Brain Imaging Agents
Research includes the synthesis of potential metabolites for brain imaging agents. This is significant as it opens pathways for developing diagnostic tools for neurological conditions (Andersen, Wang, Thompson, & Neumeyer, 1997).
Chemical Structure Analysis
Detailed analysis of the chemical structure and conformations of compounds similar to this compound has been conducted. This research contributes to a deeper understanding of the molecular framework and potential reactivity patterns (Yang, Zhu, Niu, Chen, & Lu, 2008).
Asymmetric Epoxidation
The compound's derivatives have been used as catalysts for asymmetric epoxidation of alkenes. This application is significant in organic synthesis and the development of chiral molecules (Klein & Roberts, 2002).
Synthesis of PI3 Kinase Inhibitor Metabolite
The synthesis of active metabolites of potent PI3 kinase inhibitors has been researched. This is particularly relevant in the field of medicinal chemistry and drug development (Chen et al., 2010).
Atom-Transfer Radical Cyclizations
Its derivatives have been utilized in atom-transfer radical cyclizations. This method is essential for creating complex molecular structures in organic chemistry (Flynn, Zabrowski, & Nosal, 1992).
Radiosynthesis of Dopamine Reuptake Inhibitors
The compound has been employed in the radiosynthesis of dopamine reuptake inhibitors. This is crucial for developing diagnostic and therapeutic agents for neurological diseases (Riss, Hoehnemann, Piel, & Roesch, 2013).
Synthesis of Tropane Alkaloids
The compound's framework is useful in synthesizing highly functionalized azabicyclo[3.2.1]octane moieties, leading to the potential creation of natural and non-natural tropane alkaloids (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3S/c1-22(20,21)15-9-13-6-7-14(10-15)18(13)16(19)8-11-2-4-12(17)5-3-11/h2-5,13-15H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBIWFKAGKSWDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Methyl-2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2358159.png)


![8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2358163.png)


![3-[(2-Chloroacetyl)amino]phenyl acetate](/img/structure/B2358166.png)
![3-(3,4-dichlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358167.png)
![2,4-dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2358168.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2358169.png)


![N-[[4-cyclohexyl-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2358177.png)
![2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)butanamide](/img/structure/B2358180.png)
